molecular formula C8H8O3 B221964 5,6-Dihydro-4H-cyclopenta[c]furan-5-carboxylic acid CAS No. 160501-98-4

5,6-Dihydro-4H-cyclopenta[c]furan-5-carboxylic acid

Cat. No. B221964
CAS RN: 160501-98-4
M. Wt: 152.15 g/mol
InChI Key: YFWGABUVLNKLJQ-UHFFFAOYSA-N
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Description

5,6-Dihydro-4H-cyclopenta[c]furan-5-carboxylic acid, also known as CCF or CPFA, is a cyclic organic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 5,6-Dihydro-4H-cyclopenta[c]furan-5-carboxylic acid is not fully understood, but it is believed to act through the inhibition of various signaling pathways involved in cancer cell growth and inflammation. Specifically, 5,6-Dihydro-4H-cyclopenta[c]furan-5-carboxylic acid has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer development.
Biochemical and Physiological Effects
5,6-Dihydro-4H-cyclopenta[c]furan-5-carboxylic acid has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth and inflammation. Additionally, 5,6-Dihydro-4H-cyclopenta[c]furan-5-carboxylic acid has been shown to have antioxidant properties, which may contribute to its potential as a treatment for neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 5,6-Dihydro-4H-cyclopenta[c]furan-5-carboxylic acid in lab experiments is its relatively simple synthesis method. Additionally, 5,6-Dihydro-4H-cyclopenta[c]furan-5-carboxylic acid has been shown to be relatively stable under a range of conditions. However, one limitation of using 5,6-Dihydro-4H-cyclopenta[c]furan-5-carboxylic acid in lab experiments is its low solubility in water, which may limit its use in certain assays.

Future Directions

There are several potential future directions for research on 5,6-Dihydro-4H-cyclopenta[c]furan-5-carboxylic acid. One area of interest is the development of 5,6-Dihydro-4H-cyclopenta[c]furan-5-carboxylic acid derivatives with improved solubility and bioavailability. Additionally, further research is needed to fully understand the mechanism of action of 5,6-Dihydro-4H-cyclopenta[c]furan-5-carboxylic acid and its potential as a treatment for various diseases. Finally, the use of 5,6-Dihydro-4H-cyclopenta[c]furan-5-carboxylic acid in combination with other drugs or therapies should be explored to determine its potential synergistic effects.

Scientific Research Applications

5,6-Dihydro-4H-cyclopenta[c]furan-5-carboxylic acid has been studied for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of various cancer cell lines. Additionally, 5,6-Dihydro-4H-cyclopenta[c]furan-5-carboxylic acid has been investigated for its anti-inflammatory properties and potential as a treatment for neurodegenerative diseases.

properties

CAS RN

160501-98-4

Product Name

5,6-Dihydro-4H-cyclopenta[c]furan-5-carboxylic acid

Molecular Formula

C8H8O3

Molecular Weight

152.15 g/mol

IUPAC Name

5,6-dihydro-4H-cyclopenta[c]furan-5-carboxylic acid

InChI

InChI=1S/C8H8O3/c9-8(10)5-1-6-3-11-4-7(6)2-5/h3-5H,1-2H2,(H,9,10)

InChI Key

YFWGABUVLNKLJQ-UHFFFAOYSA-N

SMILES

C1C(CC2=COC=C21)C(=O)O

Canonical SMILES

C1C(CC2=COC=C21)C(=O)O

synonyms

4H-Cyclopenta[c]furan-5-carboxylicacid,5,6-dihydro-(9CI)

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Dissolve 5-(carboethoxy)-2,4,5,6-tetrahydrocyclopenta[c]furan (6.2 g, 34.1 mmol) in ethanol (95%, 150 mL) and water (75 mL). Add potassium hydroxide (9.5 g, 0.17 mol) and stir at room temperature for 1 hour. Partition between water (150 mL) and ethyl ether (2×150 mL). Acidify the aqueous phase with hydrochloric acid to pH 1. Extract with methylene chloride (2×150 mL), dry (Na2SO4) and evaporate the solvent in vacuo to give 5-(carboxy)-2,4,5,6-tetrahydrocyclopenta[c]furan.
Name
5-(carboethoxy)-2,4,5,6-tetrahydrocyclopenta[c]furan
Quantity
6.2 g
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reactant
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150 mL
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75 mL
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9.5 g
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reactant
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Synthesis routes and methods II

Procedure details

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